molecular formula C25H17F6N3O2 B12417816 Braf V600E/craf-IN-1

Braf V600E/craf-IN-1

Cat. No.: B12417816
M. Wt: 505.4 g/mol
InChI Key: ZOFPYTOXNJKYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Braf V600E/craf-IN-1 is a potent inhibitor of the Braf V600E and craf kinases. These kinases are part of the mitogen-activated protein kinase pathway, which plays a crucial role in cell division, differentiation, and survival. The Braf V600E mutation is a common mutation in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. This compound has shown potential in triggering apoptosis and cell cycle arrest in cancer cells, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Braf V600E/craf-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves the use of aniline derivatives, which are reacted with various reagents under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Braf V600E/craf-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of activity and specificity towards the Braf V600E and craf kinases .

Scientific Research Applications

Braf V600E/craf-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

Braf V600E/craf-IN-1 exerts its effects by inhibiting the activity of the Braf V600E and craf kinases. The Braf V600E mutation leads to constitutive activation of the mitogen-activated protein kinase pathway, promoting uncontrolled cell proliferation. By inhibiting these kinases, this compound induces apoptosis and cell cycle arrest, thereby reducing tumor growth. The compound specifically targets the kinase domain of Braf V600E, preventing its interaction with downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Braf V600E/craf-IN-1 is unique in its dual inhibition of both Braf V600E and craf kinases, providing a broader spectrum of activity compared to other inhibitors that target only Braf V600E. This dual inhibition can potentially overcome resistance mechanisms that arise from the activation of alternative pathways .

Biological Activity

The BRAF V600E mutation is a well-characterized alteration in the BRAF gene, frequently associated with various cancers, including melanoma, colorectal cancer, and papillary thyroid carcinoma. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. The compound craf-IN-1 is a selective inhibitor targeting CRAF, which is a downstream effector in the MAPK pathway. Understanding the biological activity of BRAF V600E and the effects of craf-IN-1 is critical for developing targeted therapies.

The BRAF V600E mutation substitutes valine with glutamic acid at position 600, resulting in a constitutively active kinase that activates downstream signaling pathways without the need for upstream signals. This mutation enhances the kinase activity of BRAF, leading to increased phosphorylation of MEK and ERK proteins, which are crucial for cell growth and survival .

Craf-IN-1 functions by inhibiting CRAF, which can mitigate the effects of BRAF activation. By blocking CRAF, craf-IN-1 can potentially reduce the proliferation of cancer cells driven by BRAF V600E mutations and may overcome resistance mechanisms associated with other targeted therapies .

Biological Activity Data

The biological activity of BRAF V600E and craf-IN-1 can be summarized as follows:

Parameter BRAF V600E craf-IN-1
Mutation Type Point mutation (V600E)Selective CRAF inhibitor
Pathway Activation Constitutive MAPK pathway activationInhibition of MAPK signaling
Cell Proliferation Increased cell proliferationDecreased cell proliferation
Cancer Types Associated Melanoma, colorectal cancer, thyroid cancerPotentially effective across various cancers
Resistance Mechanisms Upregulation of alternative pathways (e.g., PI3K)May overcome some resistance mechanisms

Case Studies and Research Findings

  • Colorectal Cancer Study : A study involving colorectal carcinoma tissues from Pakistani patients found that 12.2% exhibited BRAF V600E mutations. The presence of this mutation was associated with poor prognosis and indicated a need for targeted therapies like craf-IN-1 to improve outcomes .
  • Melanoma Response to Therapy : In a clinical trial assessing the efficacy of combined BRAF and MEK inhibitors (including drugs like trametinib), patients with BRAF V600E mutations showed significant tumor regression. However, some tumors developed resistance due to alternative oncogenic drivers . The introduction of craf-IN-1 could provide an additional therapeutic strategy in these resistant cases.
  • Proteolysis Targeting Chimera (PROTAC) Study : Research utilizing PROTAC technology demonstrated that targeted degradation of BRAF V600E led to varying responses in different cancer cell lines. Some lines showed complete inhibition of viability, while others exhibited partial resistance due to compensatory mechanisms involving CRAF . This highlights the potential role of craf-IN-1 in such contexts.

Properties

Molecular Formula

C25H17F6N3O2

Molecular Weight

505.4 g/mol

IUPAC Name

N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C25H17F6N3O2/c1-36-21-7-3-6-20-19(21)8-9-22(34-20)32-17-4-2-5-18(13-17)33-23(35)14-10-15(24(26,27)28)12-16(11-14)25(29,30)31/h2-13H,1H3,(H,32,34)(H,33,35)

InChI Key

ZOFPYTOXNJKYQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.